molecular formula C38H40N8O11 B12322273 Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC

Cat. No.: B12322273
M. Wt: 784.8 g/mol
InChI Key: NONBZTYCHSGHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for caspase-1, an enzyme involved in the process of apoptosis (programmed cell death). The compound is composed of a sequence of amino acids: tryptophan (Trp), glutamic acid (Glu), histidine (His), and aspartic acid (Asp), with an acetyl (Ac) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid (Asp) and the AMC group, releasing the fluorescent AMC moiety .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis and caspase-1 activity. Some key applications include:

Mechanism of Action

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC exerts its effects through its interaction with caspase-1. The enzyme recognizes and binds to the specific amino acid sequence (Trp-Glu-His-Asp) and cleaves the peptide bond between the aspartic acid (Asp) and the AMC group. This cleavage releases the fluorescent AMC moiety, which can be detected and measured. The fluorescence intensity is directly proportional to the caspase-1 activity, allowing researchers to quantify enzyme activity in various samples .

Comparison with Similar Compounds

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is unique due to its specific recognition sequence for caspase-1. Similar compounds include:

These compounds differ in their amino acid sequences, which determine their specificity for different caspases. This compound is specifically optimized for caspase-1, making it a valuable tool for studying this particular enzyme .

Properties

IUPAC Name

4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONBZTYCHSGHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N8O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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